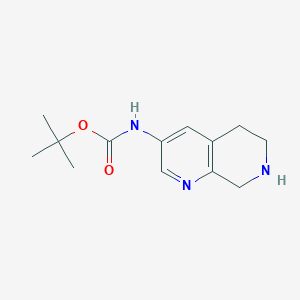

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10/h6-7,14H,4-5,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOQBPJEZPMOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-48-5 | |

| Record name | tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aminopyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or thiols in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

Oxidation: Formation of naphthyridine derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of fully saturated naphthyridine derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate has been investigated for its pharmacological properties. It acts as a potential lead compound for the development of new therapeutic agents targeting neurodegenerative diseases. Its structure suggests possible interactions with biological targets involved in neurotransmission and neuroprotection.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of tetrahydro-naphthyridines exhibit neuroprotective effects in models of neurodegeneration. For example, studies have shown that compounds similar to this compound can enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to oxidative stress .

Neuropharmacology

Potential as a Cognitive Enhancer

The compound is being explored for its potential cognitive-enhancing properties. Its mechanism may involve modulation of neurotransmitter systems such as acetylcholine and dopamine pathways. In preclinical studies, compounds with similar structures have demonstrated improvements in memory and learning tasks in animal models .

Clinical Implications

The implications for treating conditions like Alzheimer’s disease and other forms of dementia are significant. By targeting cholinergic deficits and improving synaptic plasticity, this compound could pave the way for novel therapeutic strategies .

Mechanism of Action

The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate with structurally or functionally related compounds, emphasizing synthesis, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Comparisons

Core Heterocycle and Functional Groups The target compound features a 1,7-naphthyridine scaffold, which distinguishes it from 5a (1,2,4-benzotriazine) and Rotigotine (tetrahydro-naphthalenol). The Boc group in the target compound and Compound 8 highlights their roles as protected intermediates in synthesis, whereas Rotigotine includes a thienyl-ethylamino moiety critical for its pharmacological activity .

Synthesis and Physical Properties

- 5a demonstrates a moderate synthesis yield (42%) and a well-defined melting point (93–94°C), validated against literature . In contrast, the target compound’s commercial pricing suggests a more complex or niche synthesis pathway, though specific data are unavailable.

Applications

- The target compound and Compound 8 serve as building blocks for drug discovery, leveraging Boc protection for amine stability. Rotigotine , however, is a marketed pharmaceutical with a distinct therapeutic application .

Commercial and Research Relevance

- The high cost of the target compound (€3,724.00 for 500 mg) compared to simpler Boc-protected acids (e.g., boc-trans-4-methyl-pyrrolidine-3-carboxylic acid at €1,079.00 for 500 mg) underscores its specialized utility .

Research Findings and Limitations

- 5a ’s synthesis and characterization are robust, with recrystallization protocols and spectral data aligning with established methods .

- The target compound’s structural uniqueness and commercial availability suggest its emerging role in medicinal chemistry, though detailed synthetic or pharmacological studies are absent in the provided evidence.

- Rotigotine exemplifies how tetrahydro-naphthalene derivatives can achieve clinical success, providing a contrast to the target compound’s intermediate status .

Biological Activity

Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate (CAS No. 1253790-48-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as pharmacology and medicinal chemistry.

- Molecular Formula: C15H23N3O4

- Molecular Weight: 309.37 g/mol

- IUPAC Name: tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate

- Purity: Typically ≥95% in commercial preparations.

The compound is synthesized through the reaction of tert-butyl carbamate with 5,6,7,8-tetrahydro-1,7-naphthyridine in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Its structural characteristics allow it to bind selectively to target proteins involved in disease processes .

Pharmacological Applications

Research indicates that derivatives of this compound have shown promise in several biological studies:

- Anti-inflammatory Effects: Compounds similar to this compound have been investigated for their potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Activity: Some studies suggest that the compound may exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular mechanisms .

- Enzyme Inhibition: The compound has been noted for its ability to inhibit specific enzymes critical in metabolic pathways associated with diseases such as cancer and diabetes .

Study on Anti-inflammatory Properties

In a study examining the anti-inflammatory properties of naphthyridine derivatives, this compound was shown to significantly reduce levels of inflammatory markers in vitro. The study utilized human cell lines stimulated with lipopolysaccharides (LPS) to mimic inflammatory conditions. Results indicated a reduction in TNF-alpha and IL-6 levels when treated with the compound .

Anticancer Research

Another investigation focused on the anticancer potential of this compound involved testing its efficacy against various cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers in breast cancer cells (MCF-7) and lung cancer cells (A549) .

Comparative Analysis

The biological activity of this compound can be compared to other naphthyridine derivatives:

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate?

The compound is typically synthesized via carbamate formation. A common approach involves reacting 5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C). This minimizes side reactions like hydrolysis or over-alkylation . Purification is achieved via column chromatography or recrystallization to obtain high-purity product (>95%).

Q. How is the tert-butyl carbamate group utilized as a protecting group in this compound?

The tert-butyl carbamate (Boc) group protects the amine functionality during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective modification of other functional groups (e.g., heterocyclic nitrogen). Deprotection is achieved using acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine for downstream reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the Boc group’s presence (e.g., tert-butyl singlet at ~1.4 ppm) and naphthyridine backbone integrity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 275.16 g/mol).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in carbamate formation?

Critical parameters include:

- Temperature : Maintain ≤5°C to suppress side reactions (e.g., amine oxidation).

- Solvent Choice : Use anhydrous dichloromethane (DCM) or THF to enhance reagent solubility.

- Stoichiometry : A 1.2:1 molar ratio of tert-butyl chloroformate to amine ensures complete conversion.

- Workup : Neutralize excess acid with saturated NaHCO before extraction. Yields >80% are achievable with strict anhydrous conditions .

Q. What mechanistic insights exist for the deprotection of the Boc group in this compound?

Deprotection proceeds via acid-catalyzed cleavage of the carbamate linkage. In TFA, protonation of the carbonyl oxygen facilitates tert-butyl cation release, forming CO and the free amine. Kinetic studies using H NMR reveal pseudo-first-order behavior, with rate constants dependent on acid strength and solvent polarity. Side products (e.g., tert-butyl ethers) are minimized using scavengers like anisole .

Q. How does structural modification of the naphthyridine core influence biological activity?

Substituents at the 3-position (e.g., carbamate vs. ester) alter lipophilicity and hydrogen-bonding capacity, impacting interactions with biological targets. For example:

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from:

- Purity of Starting Materials : Impure 5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine reduces yields. Recrystallize or use HPLC-grade reagents.

- Catalyst Traces : Residual metal catalysts (e.g., Pd from prior steps) can promote decomposition. Include a chelating agent (e.g., EDTA) during workup.

- Scale Differences : Milligram-scale reactions may show higher variability than kilolab processes. Optimize mixing and temperature uniformity for scalability .

Q. What strategies are effective for resolving regioselectivity challenges in related naphthyridine derivatives?

Regioselective functionalization is guided by:

- Directing Groups : Install temporary groups (e.g., boronate esters) to steer electrophilic substitution.

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps (e.g., C3 vs. C5 positions).

- Protection/Deprotection : Sequential Boc and Fmoc strategies enable selective modification of multiple amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.